molecular formula C11H10N2O2 B13627680 2-Allyl-5-aminoisoindoline-1,3-dione

2-Allyl-5-aminoisoindoline-1,3-dione

Cat. No.: B13627680
M. Wt: 202.21 g/mol
InChI Key: ZEJXZKMBVMCJEM-UHFFFAOYSA-N
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Description

2-Allyl-5-aminoisoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. This compound features an allyl group at the 2-position and an amino group at the 5-position, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-5-aminoisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with allylamine, followed by cyclization and amination reactions. One common method involves heating phthalic anhydride with allylamine in the presence of a catalyst to form the intermediate, which is then cyclized to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-5-aminoisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Allyl-5-aminoisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and interfere with cellular processes. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its biological effects .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-amino-2-prop-2-enylisoindole-1,3-dione

InChI

InChI=1S/C11H10N2O2/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11(13)15/h2-4,6H,1,5,12H2

InChI Key

ZEJXZKMBVMCJEM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

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